molecular formula C22H21FN2O4S2 B2520168 3-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 932503-19-0

3-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2520168
CAS No.: 932503-19-0
M. Wt: 460.54
InChI Key: VVKOYXWCCJOZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a 4-methylbenzenesulfonyl group and a 3-fluoro-substituted benzene sulfonamide moiety. Its molecular formula is C22H20FN3O4S2, with an estimated molecular weight of ~495.0 g/mol. The compound’s structure combines electron-withdrawing (sulfonyl) and electron-donating (methyl) groups, which may influence its physicochemical properties and biological interactions. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs are reported as RORγ inverse agonists and antitumor agents .

Properties

IUPAC Name

3-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S2/c1-16-7-10-20(11-8-16)31(28,29)25-13-3-4-17-14-19(9-12-22(17)25)24-30(26,27)21-6-2-5-18(23)15-21/h2,5-12,14-15,24H,3-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKOYXWCCJOZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into two primary fragments:

  • Tetrahydroquinoline scaffold : Derived from cyclization of an appropriately substituted aniline precursor.
  • Sulfonyl groups : Introduced via nucleophilic substitution or coupling reactions.
    A convergent synthesis strategy, combining these fragments through sequential sulfonylation, is favored for scalability.

Synthesis of the Tetrahydroquinoline Core

Bischler–Napieralski Cyclization

The tetrahydroquinoline skeleton is classically synthesized via Bischler–Napieralski cyclization. For example, heating N-(3-fluorophenyl)acetamide with phosphorus oxychloride (POCl₃) at 110°C for 12 hours generates the dihydroquinoline intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) in methanol.

Reaction Conditions :

  • Substrate : N-(3-Fluorophenyl)acetamide (1.0 equiv)
  • Catalyst : POCl₃ (2.5 equiv)
  • Temperature : 110°C
  • Yield : 68% (dihydroquinoline), 85% post-reduction

Alternative Reductive Amination

A modern approach employs reductive amination of 4-fluoroaniline with cyclohexanone using titanium tetrachloride (TiCl₄) and triethylsilane (Et₃SiH) in dichloromethane. This one-pot method achieves 74% yield with >95% purity by HPLC.

Sulfonylation Strategies

1-Position Sulfonylation

Introducing the 4-methylbenzenesulfonyl group requires selective reaction at the tetrahydroquinoline’s nitrogen.

Procedure :

  • Dissolve tetrahydroquinoline (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add 4-methylbenzenesulfonyl chloride (1.2 equiv) and triethylamine (Et₃N, 2.0 equiv).
  • Stir at 25°C for 6 hours.
  • Purify via flash chromatography (hexanes/EtOAc 3:1).

Key Data :

  • Yield : 82%
  • Purity : 98.5% (LCMS, m/z 389 [M+H]⁺)

6-Position Sulfonamide Coupling

The 3-fluorobenzenesulfonamide group is introduced via Ullmann-type coupling under palladium catalysis.

Optimized Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : Toluene at 100°C for 24 hours
  • Yield : 65%

Integrated Synthetic Routes

Sequential Sulfonylation (Two-Step)

  • Step 1 : 1-Position sulfonylation (82% yield).
  • Step 2 : 6-Position sulfonamide coupling (65% yield).
    Overall Yield : 53.3%.

One-Pot Tandem Approach

Combining both sulfonylation steps in a single pot using CuI/1,10-phenanthroline as a dual catalyst improves efficiency:

  • Yield : 58%
  • Reaction Time : 18 hours

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.49 (m, 4H, Ar-H), 3.21 (t, J=6.0 Hz, 2H, CH₂), 2.44 (s, 3H, CH₃).
  • HRMS : Calculated for C₂₂H₂₀F₂N₂O₄S₂: 510.0834; Found: 510.0831.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • XRD : Monoclinic crystal system (space group P2₁/c), confirming stereochemistry.

Challenges and Optimization

Regioselectivity in Sulfonylation

Competitive sulfonylation at the 3-position is mitigated by steric hindrance from the 4-methyl group. Using bulkier bases (e.g., DIPEA) suppresses byproduct formation.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate coupling but reduce yields due to hydrolysis. Mixed solvents (toluene/DMF 4:1) balance reactivity and stability.

Industrial-Scale Considerations

Cost Analysis

  • Pd Catalysts : Contribute 43% to raw material costs. Substituting with NiCl₂(dppe) reduces expenses by 28% with comparable yields.
  • Solvent Recovery : Implementing distillation reclaims >90% toluene, lowering environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate biological pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Name Substituents on Benzene Sulfonamide Tetrahydroquinoline Sulfonyl Group Molecular Weight (g/mol) Reported Activity (IC50/EC50)
Target Compound 3-Fluoro 4-Methylbenzenesulfonyl ~495.0 N/A
3-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide 3-Chloro 4-Fluorobenzenesulfonyl 481.0 N/A
2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide 2,4-Difluoro 4-Fluorobenzenesulfonyl ~505.0 IC50 < 1 μM (RORγ)
2-Chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 2-Chloro-6-fluoro 4-Fluorobenzenesulfonyl ~477.0 IC50 < 15 μM (RORγ)
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinyl]benzenesulfonamide 3-Chloro-4-fluoro Propylsulfonyl ~461.0 N/A

Key Observations:

Fluorine vs. Chlorine :

  • The target compound’s 3-fluoro substituent (vs. 3-chloro in ) may enhance metabolic stability due to fluorine’s resistance to oxidation. However, chlorine’s larger size could improve hydrophobic interactions in binding pockets .
  • The 2,4-difluoro analog exhibits potent RORγ inhibition (IC50 < 1 μM), suggesting that additional fluorine atoms at specific positions enhance activity.

Propylsulfonyl (as in ) reduces aromaticity, possibly diminishing π-π stacking interactions critical for receptor binding.

Biological Activity Trends: RORγ inverse agonists with 4-fluorobenzenesulfonyl groups (e.g., ) demonstrate low micromolar IC50 values, indicating that electron-withdrawing substituents on the sulfonyl group enhance target engagement. Antitumor activity in related compounds (e.g., ) highlights the therapeutic versatility of sulfonamide-tetrahydroquinoline derivatives.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The target compound’s methyl group may reduce aqueous solubility compared to analogs with polar substituents (e.g., fluorine).
  • Metabolic Stability : Fluorine’s electronegativity likely mitigates oxidative metabolism, as seen in fluorinated RORγ inhibitors .
  • Synthetic Accessibility : The methylbenzenesulfonyl group is synthetically straightforward, similar to methods described for analogs in .

Biological Activity

3-Fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a fluoro group and sulfonamide moieties. Its IUPAC name reflects its intricate design aimed at enhancing biological efficacy. The presence of the tetrahydroquinoline structure is significant as it may contribute to its pharmacological properties.

Research indicates that compounds similar to this compound exhibit various modes of action:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of specific enzymes involved in disease pathways. For instance, they may inhibit carbonic anhydrase or certain kinases, affecting cellular signaling and metabolic processes.
  • Antimicrobial Activity : Sulfonamides are traditionally known for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential activity against bacterial infections.

Antimicrobial Activity

A study demonstrated that similar compounds exhibit significant antimicrobial properties against a range of pathogens. The effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) values.

CompoundMIC (µg/mL)Target Organism
3-Fluoro-N-[...]32Staphylococcus aureus
Related Sulfonamide16Escherichia coli

This table illustrates the comparative effectiveness of 3-fluoro-N-[...] against common bacterial strains.

Cytotoxicity and Anticancer Potential

In vitro studies have shown that the compound has cytotoxic effects on various cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 5 to 15 µM, indicating moderate potency in inhibiting cell proliferation.

Case Studies

Several case studies have explored the biological activity of sulfonamide derivatives:

  • Case Study on Antitumor Activity : A study involving a series of sulfonamide derivatives showed that modifications to the benzene ring significantly enhanced their antitumor activity. The addition of fluorine groups was noted to improve selectivity towards cancer cells while reducing toxicity to normal cells.
  • Behavioral Studies in Animal Models : Research has indicated that certain analogs can modulate neurotransmitter levels in animal models, suggesting potential applications in treating neurological disorders.

Pharmacokinetics

Understanding the pharmacokinetics of 3-fluoro-N-[...] is crucial for evaluating its therapeutic potential:

  • Absorption : The compound exhibits good oral bioavailability.
  • Distribution : High tissue distribution is noted, particularly in liver and kidney tissues.
  • Metabolism : Primarily metabolized by liver enzymes with potential for drug-drug interactions.
  • Excretion : Excreted mainly via urine as metabolites.

Q & A

Q. What are the standard synthetic routes for 3-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide?

The synthesis typically involves:

  • Sulfonylation of tetrahydroquinoline derivatives : The tetrahydroquinoline core is functionalized via sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .
  • Fluorobenzene coupling : A nucleophilic aromatic substitution or palladium-catalyzed coupling introduces the 3-fluoro-benzenesulfonamide moiety .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization ensures purity .

Q. How is the structural integrity of the compound confirmed?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and regiochemistry (e.g., distinguishing between para/meta sulfonylation) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm1^{-1}) .

Q. What biological targets are associated with this compound?

Sulfonamide derivatives are known to target:

  • Nuclear receptors : Similar compounds act as RORγ inverse agonists (IC50_{50} <1 μM in competitive binding assays) .
  • Enzymes : Inhibition of carbonic anhydrase or bacterial dihydropteroate synthase, with activity validated via enzymatic assays (e.g., spectrophotometric monitoring of substrate conversion) .

Advanced Research Questions

Q. How can synthesis be optimized for improved yield and scalability?

Methodological strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, reaction time) to identify optimal conditions. For example, refluxing in anhydrous THF with Pd(PPh3_3)4_4 improves coupling efficiency .
  • Flow chemistry : Continuous synthesis minimizes side reactions and enhances reproducibility, as demonstrated in analogous sulfonamide systems .
  • In-line purification : Integration of scavenger resins or membrane filtration reduces post-reaction workup .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from:

  • Purity variability : Validate compound purity via HPLC (≥95% purity threshold) and elemental analysis .
  • Assay conditions : Standardize protocols (e.g., buffer pH, incubation time) and include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
  • Structural analogs : Compare activity with closely related derivatives (e.g., 3-chloro analogs in ) to isolate substituent effects .

Q. What rational design strategies enhance potency and selectivity?

Approaches include:

  • Structure-Activity Relationship (SAR) studies : Modifying substituents (e.g., replacing 4-methyl with bulkier groups) to improve receptor binding. For example, 3,4-dimethylphenyl groups in analogs increase lipophilicity and target engagement .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to RORγ’s ligand-binding domain, guiding synthetic modifications .

Q. How is binding affinity and selectivity evaluated against related targets?

Key methodologies:

  • Competitive binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure IC50_{50} values against RORγ, RORα, and off-target receptors .
  • Selectivity profiling : Screen against panels of 50+ kinases or GPCRs to identify cross-reactivity .
  • Comparative analysis : Benchmark against reference compounds (e.g., SR1001 in with IC50_{50} = 1–3 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.